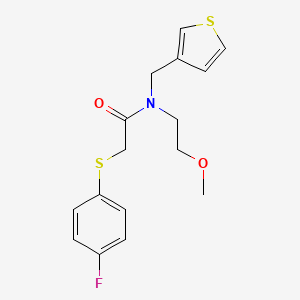

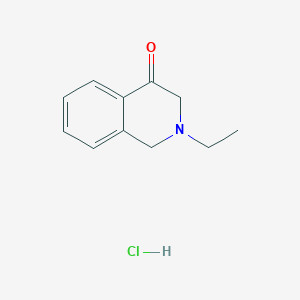

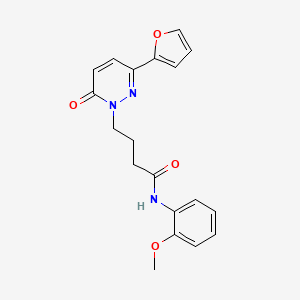

![molecular formula C18H14N2O2 B2530242 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-84-9](/img/structure/B2530242.png)

2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

X-Ray Supramolecular Structure and Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst. The molecular structures of these compounds, including halogenated isomers, were determined through X-ray diffraction. The phenyl ring is positioned almost perpendicularly to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings. The supramolecular architecture is characterized by hydrogen bonding and π-stacking interactions, which are significant in understanding the stability and reactivity of these compounds .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was confirmed using single-crystal X-ray diffraction. The structure is stabilized by C-H···O hydrogen bonds and π···π stacking interactions. Theoretical calculations such as DFT were in good agreement with the experimental data, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The one-pot cascade synthesis of chromeno[4,3-c]pyrazol-4-ones and their subsequent Ru(II)-catalyzed regioselective ortho-alkenylation were studied. This process generated fluorophores with donor and acceptor groups, exhibiting solvatochromism, which is a change in color with solvent polarity .

Physical and Chemical Properties Analysis

The crystal structure of 2-ethoxycarbonylmethyl-8-chloro-3a,4-dihydro-3a-methyl-chromeno[4,3-c]pyrazol-3(2H)-one was determined, revealing an orthorhombic space group and the presence of disordered atoms in the crystal structure. This provides valuable information on the physical properties such as crystal packing and potential intermolecular interactions .

Synthesis and Antimicrobial Activity

Several novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones were synthesized using a microwave-assisted method, which offered advantages like short reaction times and high yields. Some of these compounds exhibited potent antimicrobial activity against bacterial and fungal strains. Molecular docking studies for DNA gyrase inhibition correlated with the antimicrobial activity, suggesting a potential mechanism of action .

Case Studies and Applications

The synthesis of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one was achieved with a good yield, and the structure was characterized by various spectroscopic methods. This case study demonstrates the versatility of chromeno[4,3-d]pyrazol-4-ones in forming complex heterocyclic systems with potential biological activity .

Applications De Recherche Scientifique

Synthesis and Characterization

2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one is involved in various synthetic and characterization studies. For instance, the synthesis and characterization of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been reported for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones. This method is highlighted for its eco-friendliness and high purity of the desired products, with potential applications in environmental and material science research (Fekri et al., 2018).

Structural Analysis

The molecular and supramolecular structures of various isomers of chromeno[4,3-c]pyrazol-4-ones have been established through X-ray diffraction. Such studies contribute to understanding the physicochemical properties and potential applications of these compounds in materials science and pharmaceuticals (Padilla-Martínez et al., 2011).

Antimicrobial Activity

Several studies have been conducted on the antimicrobial activities of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds have shown significant antibacterial and antifungal activity, indicating their potential use in developing new antimicrobial agents (Banoji et al., 2022).

Green Chemistry Approaches

Research has also focused on green chemistry approaches for synthesizing chromene derivatives. For example, an environmentally benign procedure for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water has been developed. This emphasizes the role of green chemistry in sustainable development (Esmaeilpour et al., 2015).

Mécanisme D'action

It’s worth noting that compounds with similar structures, such as other pyrazole derivatives, have been found to exhibit a wide range of biological activities, including anti-microbial , anti-inflammatory , anti-cancer , and kinase inhibitory effects. These activities are often mediated through interactions with various cellular targets, leading to alterations in biochemical pathways and cellular functions. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. Moreover, environmental factors such as pH, temperature, and the presence of other substances can influence the stability and activity of these compounds .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFKBZJDHEGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

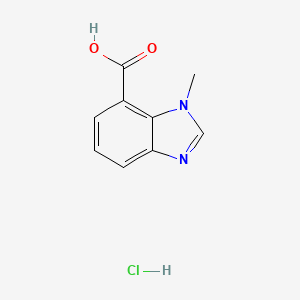

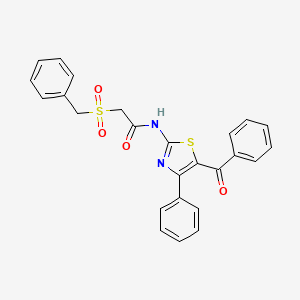

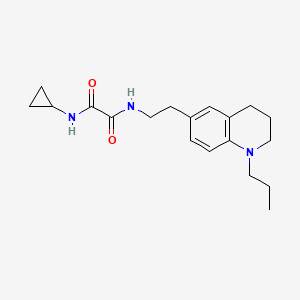

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

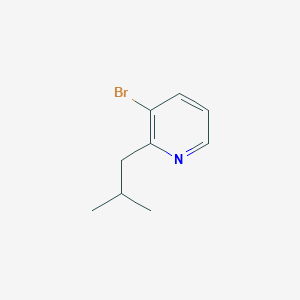

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

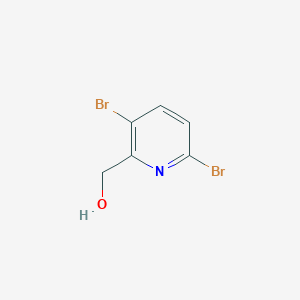

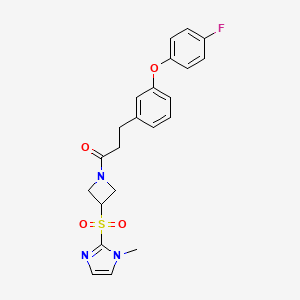

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

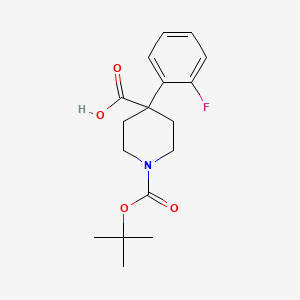

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)